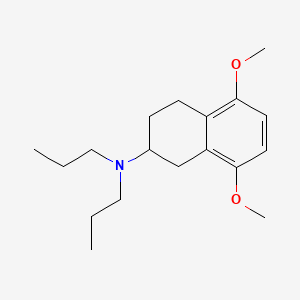

2-Di-n-propylamino-5,8-dimethoxytetralin

説明

2-Di-n-propylamino-5,8-dimethoxytetralin (referred to as JMC-181 in the cited study) is a synthetic dopamine (DA) receptor agonist structurally characterized by a tetralin backbone substituted with di-n-propylamino and dimethoxy groups at positions 2, 5, and 8, respectively . It was investigated alongside apomorphine (APO, a non-selective DA receptor agonist) and 2-di-n-propylamino-4,7-dimethoxyindane (RDS-127, an indane derivative) to evaluate their interactions with pre- and postsynaptic DA receptors. The study aimed to identify compounds with enhanced selectivity for DA autoreceptors, which regulate DA synthesis and release, while minimizing postsynaptic activation linked to side effects like dyskinesia .

特性

CAS番号 |

83964-59-4 |

|---|---|

分子式 |

C18H29NO2 |

分子量 |

291.4 g/mol |

IUPAC名 |

5,8-dimethoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C18H29NO2/c1-5-11-19(12-6-2)14-7-8-15-16(13-14)18(21-4)10-9-17(15)20-3/h9-10,14H,5-8,11-13H2,1-4H3 |

InChIキー |

OGYDMHQMRVUGRF-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)OC)OC |

正規SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)OC)OC |

同義語 |

2-di-n-propylamino-5,8-dimethoxytetralin 2-di-n-propylamino-5,8-dimethoxytetralin hydrochloride, (+-)-isomer 2-di-n-propylamino-5,8-dimethoxytetralin, (+-)-isomer JMC 181 JMC-181 |

製品の起源 |

United States |

類似化合物との比較

Contralateral Turning Behavior

In rats with 6-hydroxydopamine-induced substantia nigra lesions:

Locomotor Activity

- APO and RDS-127 produced biphasic (stimulant followed by depressant) locomotor effects.

- RDS-127 was 3-fold more potent and 4-fold longer-lasting than APO.

- JMC-181 caused sedation, contrasting sharply with the locomotor stimulation of the other compounds .

Inhibition of Dopa Accumulation

Using the γ-butyrolactone (GBL) model to assess DA synthesis regulation:

- RDS-127 was 7-fold more potent than APO in inhibiting dopa accumulation in the caudate nucleus and equipotent in the olfactory tubercle.

- JMC-181 exhibited weak inhibition, suggesting minimal impact on DA synthesis regulation .

Electrophysiological Effects

- RDS-127 selectively decreased firing of DA neurons in the substantia nigra pars compacta (ID₁₀₀ = 40 ± 10 nmol/kg IV), consistent with autoreceptor activation.

Table 1. Comparative Pharmacological Profiles

| Parameter | Apomorphine (APO) | RDS-127 | JMC-181 |

|---|---|---|---|

| [³H]APO Binding | High affinity (nM) | High affinity (nM) | High affinity (nM) |

| D1 Receptor Stimulation | Active (EC₅₀ = N/A) | Inactive (≤300 μM) | Inactive (≤300 μM) |

| Contralateral Rotations | Potent | 8-fold less potent | Inactive |

| Locomotor Activity | Biphasic | 3-fold more potent, 4-fold longer duration | Sedation |

| Dopa Inhibition (Caudate) | Reference | 7-fold > APO | Weak inhibition |

| Autoreceptor Selectivity | Low | High | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。